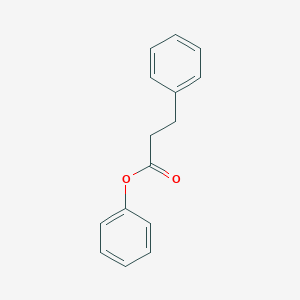
Phenyl 3-phenylpropanoate
Cat. No. B184503
Key on ui cas rn:
726-26-1
M. Wt: 226.27 g/mol
InChI Key: VIGODTIMSIHKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08686183B2
Procedure details


LiCl (8.4 mg, 0.20 mmol, 20%), p-TsOH (34.4 mg, 0.20 mmol, 20%) and [Pd2(Xyl-Phanephos)Cl4] (10.3 mg, 0.01 mmol, 1%) were weighed into a 5 ml sealable vial. A stirring bar was placed inside and vial sealed with a crimp cap and put under inert atmosphere using a needle connected to vacuum line. Styrene (114 μl, 1 mmol, 100%), PhOH (94.1 mg, 1 mmol, 100%) and 2-butanone (1.5 ml) were added. The caps were pierced with two needles and placed in the autoclave which was quickly sealed. The autoclave was purged three times with CO and then pressurized to 30 bar and heated in a preheated oil bath to 75° C. for 24 hours. After this time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by filtration through silica, removal of solvent, diluting with CDCl3 and obtaining a 1H NMR spectrum (84% conversion to the carboxylic ester product as a 0.76:1 ratio of phenyl 2-phenylpropanoate (‘branched’) and phenyl 3-phenylpropanoate (‘linear’). GCMS shows the expected linear and branched esters: MS EI+: m/z 226.0 (M+ requires 226.2).


Name
Xyl Phanephos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[Li+].[Cl-].[CH3:3][C:4]1C=CC(S(O)(=O)=[O:11])=CC=1.[OH:14][CH:15]1[O:23][CH2:22][C@@H:20](O)[C@H:18](O)[C@H:16]1O.[CH2:24]1[C:35]2[CH:36]=[CH:37][C:32](=[C:33](P(C3C=CC=CC=3)C3C=CC=CC=3)[CH:34]=2)[CH2:31][CH2:30][C:29]2[CH:51]=[CH:52][C:26](=[C:27](P(C3C=CC=CC=3)C3C=CC=CC=3)[CH:28]=2)[CH2:25]1.C=CC1C=CC=CC=1.[C:74]1([OH:80])[CH:79]=[CH:78][CH:77]=[CH:76][CH:75]=1>CC(=O)CC>[C:26]1([CH:25]([CH3:24])[C:15]([O:23][C:22]2[CH:20]=[CH:18][CH:16]=[CH:4][CH:3]=2)=[O:14])[CH:52]=[CH:51][CH:29]=[CH:28][CH:27]=1.[C:32]1([CH2:31][CH2:30][C:29]([O:80][C:74]2[CH:79]=[CH:78][CH:77]=[CH:76][CH:75]=2)=[O:11])[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
34.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Step Three
|
Name
|
Xyl Phanephos
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1[C@H](O)[C@@H](O)[C@H](O)CO1.C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7
|
Step Four
|
Name
|
|
|
Quantity
|
114 μL
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
94.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A stirring bar was placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
inside and vial sealed with a crimp
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quickly sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was purged three times with CO
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this time, the autoclave was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then analysed by filtration through silica, removal of solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluting with CDCl3
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OC1=CC=CC=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)OC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
